4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
CAS No.: 68966-53-0
Cat. No.: VC18467099
Molecular Formula: C26H19N4NaO8S2
Molecular Weight: 602.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68966-53-0 |
|---|---|
| Molecular Formula | C26H19N4NaO8S2 |
| Molecular Weight | 602.6 g/mol |
| IUPAC Name | sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
| Standard InChI Key | CQNXJSVLKPHNRI-OXEZCZPGSA-M |
| Isomeric SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate . Its molecular formula, C₂₆H₁₉N₄NaO₈S₂, reflects a conjugation-rich system with a molecular weight of 602.6 g/mol . The structure comprises:
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A stilbene core (trans-1,2-diphenylethylene) providing rigidity and planarity.
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Two azo groups (–N=N–) linking the central stilbene to 4-hydroxyphenyl moieties.
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Sulfonate groups (–SO₃⁻) at the 2 and 2' positions, enhancing water solubility via sodium counterions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 68966-53-0 | |
| Molecular Formula | C₂₆H₁₉N₄NaO₈S₂ | |
| Molecular Weight | 602.6 g/mol | |
| Parent Compound (CID) | 135418505 (Direct Yellow 4 free acid) |
Synthesis and Structural Characterization
Spectroscopic and Chromatographic Analysis
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UV-Vis Spectroscopy: The conjugated π-system absorbs strongly in the visible range (λₘₐₓ ~400–450 nm), consistent with yellow-orange hues .
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Mass Spectrometry: High-resolution FAB-MS would exhibit a molecular ion peak at m/z 602.6, with fragmentation patterns corresponding to azo bond cleavage and sulfonate loss .
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Thin-Layer Chromatography (TLC): Rₓ values aid in purity assessment, typically using polar stationary phases (e.g., silica gel) and ethanol/water mobile phases .
Applications in Dyeing and Industry
Textile Dyeing
As a direct dye, this compound binds to cellulose fibers (e.g., cotton, rayon) via hydrogen bonding and van der Waals interactions without requiring mordants . Key performance metrics include:
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Color Fastness: Moderate to good resistance to washing and light, depending on fiber pretreatment.
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Shade Range: Produces bright yellow shades, often blended with other dyes for broader color spectra.
Non-Textile Uses
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Biological Staining: Potential use in histology due to affinity for polysaccharides.
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Optical Brighteners: Structural analogs function as fluorescent whitening agents in paper and detergents .
Table 2: Comparative Fastness Properties of Direct Dyes
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
While no direct studies on this compound exist, its parent acid (CID 135418505) and analogs show:
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Low Oral Toxicity: LD₅₀ >2,000 mg/kg in rodents for similar azo dyes .
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Non-Carcinogenicity: 2-year feed studies on 4,4'-diamino-2,2'-stilbenedisulfonic acid (a precursor) revealed no tumorigenic effects in rats or mice .
Ecotoxicology
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Aquatic Toxicity: Azo dyes generally exhibit low biodegradability, posing risks to aquatic ecosystems. The sodium sulfonate groups may reduce bioaccumulation potential .
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Regulatory Status: Complies with REACH regulations; listed under EINECS 273-442-7 .
Future Research Directions
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Structure-Activity Relationships: Elucidate how hydroxyl and sulfonate group positioning affects dye affinity and toxicity.
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Advanced Toxicology Models: Employ Hydractinia echinata metamorphosis assays to quantify ecotoxicological impacts .
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Green Synthesis Routes: Develop solvent-free or catalytic methods to minimize waste generation.
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